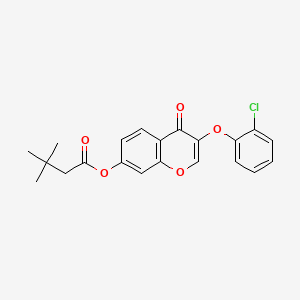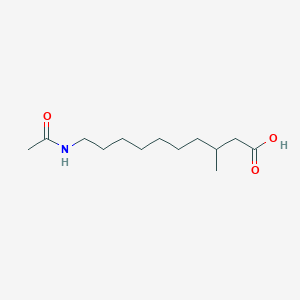
N-(3,5-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide, commonly known as DMTBS, is a sulfonamide compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTBS is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
DMTBS acts as a nucleophile in various reactions, including the reaction with aldehydes and ketones to form hydrazones. It also acts as a sulfonamide group donor in the synthesis of various compounds. In the synthesis of sulfonamide-based inhibitors of carbonic anhydrase, DMTBS acts as a ligand that binds to the active site of the enzyme, inhibiting its activity. The mechanism of action of DMTBS in the synthesis of sulfonamide-based fluorescent probes involves the formation of a coordination complex with metal ions, resulting in fluorescence emission.
Biochemical and Physiological Effects
DMTBS has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxic activity against various cancer cell lines, including human breast cancer cells and human lung cancer cells. DMTBS has also been shown to inhibit the growth of Candida albicans, which is a fungus that can cause infections in humans.
实验室实验的优点和局限性
DMTBS has several advantages for lab experiments, including its high yield in synthesis, solubility in organic solvents, and versatility in reactions. However, DMTBS has some limitations, including its cytotoxicity, which can limit its use in cell-based assays. Additionally, DMTBS can exhibit poor stability in aqueous solutions, which can affect its reactivity in some reactions.
未来方向
For the use of DMTBS include the development of new synthetic methods for the preparation of DMTBS and its derivatives. Additionally, DMTBS can be used as a building block for the synthesis of new compounds with potential biological activity. The use of DMTBS in the preparation of fluorescent probes for the detection of metal ions can also be explored further. Finally, the cytotoxicity of DMTBS can be further studied to determine its potential as a chemotherapeutic agent.
合成方法
DMTBS can be synthesized using various methods, including the reaction of 3,5-dimethylbenzenesulfonyl chloride with 2,4,6-trimethylaniline in the presence of a base such as triethylamine. Another method involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3,5-dimethylaniline in the presence of a base such as pyridine. The yield of DMTBS using these methods ranges from 60% to 80%.
科学研究应用
DMTBS has been extensively used in scientific research as a reagent for the determination of aldehydes and ketones. It has been used in the synthesis of various compounds, including sulfonamides, benzimidazoles, and sulfonate esters. DMTBS has also been used in the preparation of sulfonamide-based inhibitors of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Additionally, DMTBS has been used in the synthesis of sulfonamide-based fluorescent probes for the detection of metal ions.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-11-6-12(2)10-16(9-11)18-21(19,20)17-14(4)7-13(3)8-15(17)5/h6-10,18H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFFAVDIQJLJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-fluorophenyl)-4-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5017946.png)

![4-(2-{[1-(4-chlorobenzyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5017958.png)
![N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5017963.png)
![1-benzyl-5-methyl-1H-imidazo[4,5-c]pyridin-5-ium iodide](/img/structure/B5017974.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5017975.png)

![2-({2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5017983.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylnorvalinate](/img/structure/B5017994.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5018001.png)
![4-[4-(4-fluorophenoxy)-2-buten-1-yl]morpholine](/img/structure/B5018007.png)
![N-(3-chloro-4-methylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5018016.png)
